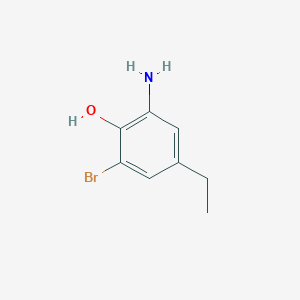

2-Amino-6-bromo-4-ethylphenol

Description

2-Amino-6-bromo-4-ethylphenol (molecular formula: C₈H₁₀BrNO) is a substituted phenol derivative characterized by an amino (-NH₂) group at position 2, a bromine atom at position 6, and an ethyl (-CH₂CH₃) group at position 2. This compound is structurally notable for its combination of electron-donating (amino) and electron-withdrawing (bromo) substituents, which influence its physicochemical properties, including solubility, acidity (pKa), and reactivity.

Properties

IUPAC Name |

2-amino-6-bromo-4-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXURGKCBXFFWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)Br)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-ethylphenol typically involves the bromination of 4-ethylphenol followed by the introduction of an amino group. One common method is the electrophilic bromination of 4-ethylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-4-ethylphenol is then subjected to nitration to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production of 2-Amino-6-bromo-4-ethylphenol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-4-ethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromo-4-ethylphenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-ethylphenol involves its interaction with specific molecular targets. The amino and phenolic groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-6-bromo-4-ethylphenol with three structurally related compounds identified in the evidence. Key differences in substituents, applications, and research findings are highlighted.

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structure: Bromine at position 2, methoxy (-OCH₃) at position 4', and a ketone group at the acetophenone core.

- Applications : Primarily used as an intermediate in manufacturing and laboratory settings under controlled conditions .

- The methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.

2-[(E)-(5-Amino-2,3-diphenylquinoxalin-6-yl)iminomethyl]-4-bromophenol

- Structure: Bromine at position 4, an aminoquinoxaline-imine backbone, and a phenol group.

- Key Differences: The extended quinoxaline system increases π-conjugation and steric bulk, contrasting with the simpler ethyl-substituted phenol in the target compound. The imine group enables chelation with transition metals, a feature absent in 2-amino-6-bromo-4-ethylphenol unless derivatized.

2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol

- Structure: Bromine and chlorine substituents, a diethylamino-phenylimine group.

- Key Differences: The chloro substituent introduces additional electronegativity, enhancing halogen bonding compared to the ethyl group in the target compound. The diethylamino group provides stronger electron-donating effects than the amino group in 2-amino-6-bromo-4-ethylphenol.

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Structural Analysis: Crystallographic tools like ORTEP-3 (used in ) could elucidate the molecular conformation of 2-amino-6-bromo-4-ethylphenol, particularly its hydrogen-bonding networks and steric effects from the ethyl group .

- Reactivity: The amino group may enhance nucleophilic aromatic substitution compared to methoxy or halogenated analogs, though experimental validation is required.

- Gaps in Evidence : Direct studies on the target compound are absent in the provided sources. Comparisons rely on extrapolation from analogs, emphasizing the need for targeted research.

Biological Activity

2-Amino-6-bromo-4-ethylphenol is an organic compound with the molecular formula C8H10BrNO, notable for its unique structural features that confer various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Located at the second position.

- Bromine Atom : Positioned at the sixth position.

- Ethyl Group : Found at the fourth position on the benzene ring.

These functional groups contribute to its chemical reactivity and biological interactions, making it a candidate for various scientific applications.

Antimicrobial Properties

Research indicates that 2-Amino-6-bromo-4-ethylphenol exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogens:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Rhizoctonia solani | Inhibition of mycelial growth | |

| Fusarium graminearum | Antifungal activity | |

| Gaeumannomyces graminis | Disruption of cell membrane integrity |

The compound disrupts cellular membranes, leading to leakage of cellular contents and inhibiting pathogen growth.

Anticancer Potential

2-Amino-6-bromo-4-ethylphenol has been investigated for its anticancer properties, particularly in relation to apoptosis regulation. A study on structural analogs revealed that compounds similar to 2-Amino-6-bromo-4-ethylphenol can bind to antiapoptotic Bcl-2 proteins, enhancing cytotoxicity in cancer cells:

| Compound | Binding Affinity (IC50) | Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| 2-Amino-6-bromo-4-ethylphenol | Moderate | High | |

| Analog 3g | Increased | >13-fold increase |

These findings suggest that 2-Amino-6-bromo-4-ethylphenol may serve as a lead compound for developing new anticancer therapies.

The biological activity of 2-Amino-6-bromo-4-ethylphenol is attributed to its interaction with biological macromolecules. The amino and phenolic groups can form hydrogen bonds, while the bromine atom may participate in halogen bonding. These interactions influence various biochemical pathways, potentially leading to:

- Inhibition of Enzymatic Activity : By binding to specific enzymes or receptors.

- Disruption of Cell Membranes : Particularly in microbial cells.

- Induction of Apoptosis : Through modulation of apoptotic pathways involving Bcl-2 proteins.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-Amino-6-bromo-4-ethylphenol significantly inhibited the growth of soil-borne phytopathogenic fungi. The mechanism involved membrane disruption and cytoplasmic leakage, effectively controlling diseases in potted plants .

- Cancer Research : In vitro studies on Jurkat cells showed that compounds similar to 2-Amino-6-bromo-4-ethylphenol could sensitize these cells to cisplatin treatment, suggesting potential use in combination therapies for cancers overexpressing antiapoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.